molecular formula C19H17N5O3 B2955072 N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358636-81-3

N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2955072
CAS No.: 1358636-81-3
M. Wt: 363.377
InChI Key: BMMQABPRYQJCNW-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a]quinoxaline) substituted with a methyl group at position 1 and a ketone at position 4. The acetamide side chain links the core to a 2-methoxyphenyl group, which introduces steric and electronic effects due to the ortho-methoxy substituent. This structural motif is common in bioactive molecules, where the triazoloquinoxaline core may enhance binding affinity to biological targets through π-π stacking and hydrogen bonding .

The compound’s synthesis likely involves cyclization to form the triazoloquinoxaline core, followed by coupling with a substituted acetamide.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-12-21-22-18-19(26)23(14-8-4-5-9-15(14)24(12)18)11-17(25)20-13-7-3-6-10-16(13)27-2/h3-10H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMQABPRYQJCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

The compound's molecular formula is C19H18N4O3C_{19}H_{18}N_{4}O_{3} with a molecular weight of 382.4 g/mol. Its structure includes a quinoxaline nucleus fused with a triazole ring, which is known for imparting various biological activities.

Property Details
Molecular FormulaC19H18N4O3
Molecular Weight382.4 g/mol
IUPAC NameThis compound
InChI KeyBAMHEMFZLFAXTN-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that derivatives of triazole and quinoxaline exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain quinoxaline derivatives have shown efficacy against lung carcinoma and other cancer cell lines .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in DNA replication and repair.
  • Receptor Interaction : It could modulate signaling pathways by interacting with specific receptors related to cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates. The results indicated that compounds structurally similar to this compound exhibited potent activity against resistant strains of bacteria .

Study 2: Anticancer Properties

In another investigation focusing on anticancer properties, researchers synthesized various quinoxaline derivatives and assessed their cytotoxic effects on lung cancer cell lines. The findings revealed that some derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Phenyl Core Structure Key Synthesis Steps
N-(2-Methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide C₁₉H₁₇N₅O₃ ~363.37 2-methoxy [1,2,4]Triazolo[4,3-a]quinoxaline Coupling of triazoloquinoxaline with acetamide
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide C₁₈H₁₄ClN₅O₂ 367.79 4-chloro Same as above Recrystallization from ethanol
N-(3,4,5-Trimethoxyphenyl)-2-(substituted oxazolone)acetamide Varies Varies 3,4,5-trimethoxy Oxazolone Hydrazide reflux in ethanol
N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides Varies Varies Phenyl sulfanyl Quinoxaline sulfanyl Alkylation and sulfanyl incorporation

Key Observations:

Substituent Effects: The 2-methoxy group in the target compound may increase steric hindrance compared to the 4-chloro substituent in ’s analog. This could reduce solubility but enhance target specificity due to directional hydrogen bonding. 4-Chlorophenyl derivatives (e.g., ) exhibit higher molecular weights (367.79 vs.

Core Heterocycle: The triazoloquinoxaline core in the target compound provides rigidity and planarity, which may improve binding to aromatic-rich biological targets compared to flexible oxazolone () or sulfanyl-quinoxaline () systems . Oxazolone-based analogs () prioritize hydrazide-mediated synthesis, differing from the triazoloquinoxaline’s cyclization pathways .

Synthetic Methods: Triazoloquinoxaline derivatives (target and ) share coupling steps with acetamide groups, while sulfanyl-linked analogs () require thiol incorporation . Recrystallization from ethanol or sodium bicarbonate washes () is common for purification .

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